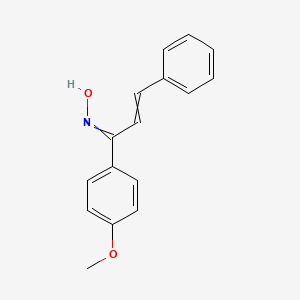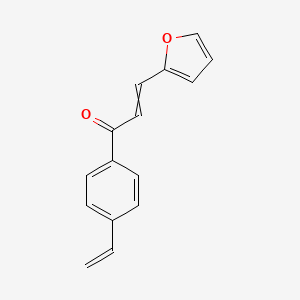
1-(4-Ethenylphenyl)-3-(furan-2-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Ethenylphenyl)-3-(furan-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a furan ring and a phenyl ring connected by a propenone bridge.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethenylphenyl)-3-(furan-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-ethenylbenzaldehyde and 2-acetylfuran in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-(4-Ethenylphenyl)-3-(furan-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The phenyl and furan rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
1-(4-Ethenylphenyl)-3-(furan-2-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical products.
作用机制
The mechanism of action of 1-(4-Ethenylphenyl)-3-(furan-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
相似化合物的比较
Similar Compounds
- 1-(4-Hydroxyphenyl)-3-(furan-2-yl)prop-2-en-1-one
- 1-(4-Methoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one
- 1-(4-Nitrophenyl)-3-(furan-2-yl)prop-2-en-1-one
Uniqueness
1-(4-Ethenylphenyl)-3-(furan-2-yl)prop-2-en-1-one is unique due to the presence of the ethenyl group on the phenyl ring, which can influence its reactivity and biological activity
属性
CAS 编号 |
60689-05-6 |
|---|---|
分子式 |
C15H12O2 |
分子量 |
224.25 g/mol |
IUPAC 名称 |
1-(4-ethenylphenyl)-3-(furan-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C15H12O2/c1-2-12-5-7-13(8-6-12)15(16)10-9-14-4-3-11-17-14/h2-11H,1H2 |
InChI 键 |
JDKNTQHHQKVLFK-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=CC=C(C=C1)C(=O)C=CC2=CC=CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


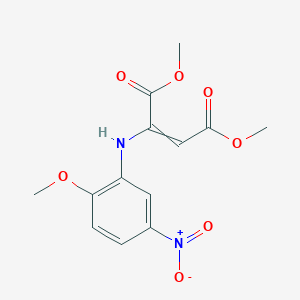
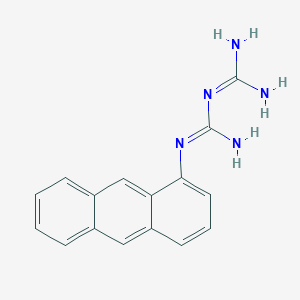
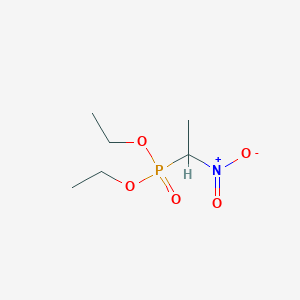



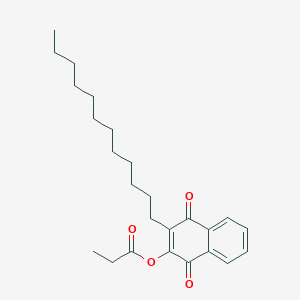
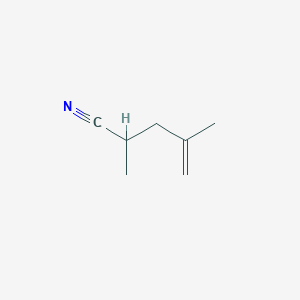
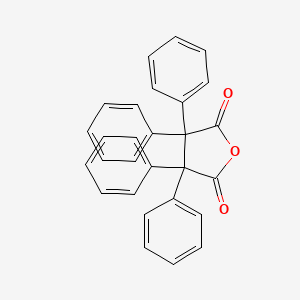
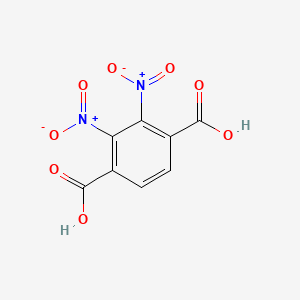

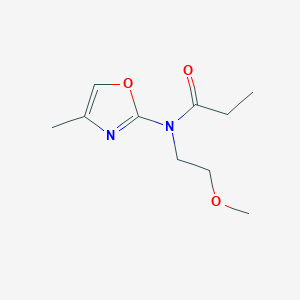
![Methyl 7-{2-[(acetyloxy)methyl]-5-oxopyrrolidin-1-YL}heptanoate](/img/structure/B14618457.png)
